Trovafloxacin4

Übersicht

Beschreibung

CP 99433 ist ein neues C-7-Diazabicyclofluorochinolon mit einem breiten Wirkungsspektrum, das Enterobacteriaceae, grampositive Kokken und nicht-enterische gramnegative Bazillen umfasst . Es hat eine potente Aktivität gegen Pseudomonas aeruginosa, Xanthomonas maltophilia und alle Streptococcus-Arten gezeigt . Diese Verbindung zeichnet sich insbesondere durch ihre Aktivität gegen mehrere Ciprofloxacin-resistente Staphylokokken aus .

Herstellungsmethoden

. Die spezifischen Syntheserouten und Reaktionsbedingungen für CP 99433 sind urheberrechtlich geschützt und wurden nicht öffentlich bekannt gegeben. Allgemeine Methoden zur Synthese von Fluorochinolonen umfassen typischerweise die Cyclisierung eines geeigneten Vorläufers, gefolgt von Fluorierung und anderen Modifikationen der funktionellen Gruppen .

Vorbereitungsmethoden

. The specific synthetic routes and reaction conditions for CP 99433 are proprietary and have not been disclosed in the public domain. general methods for synthesizing fluoroquinolones typically involve the cyclization of an appropriate precursor followed by fluorination and other functional group modifications .

Analyse Chemischer Reaktionen

CP 99433 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: CP 99433 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: CP 99433 kann Substitutionsreaktionen eingehen, insbesondere an der Diazabicyclogruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

CP 99433 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Diazabicyclofluorochinolonen verwendet.

Biologie: CP 99433 wird in mikrobiologischen Studien verwendet, um seine antimikrobielle Aktivität gegen verschiedene Bakterienstämme zu bewerten.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung von Infektionen untersucht, die durch Ciprofloxacin-resistente Bakterien verursacht werden.

Wirkmechanismus

CP 99433 übt seine Wirkungen aus, indem es die bakterielle DNA-Gyrase hemmt, ein Enzym, das für die DNA-Replikation unerlässlich ist . Durch die Bindung an die DNA-Gyrase verhindert CP 99433 die Superspiralisierung von DNA, wodurch die bakterielle Zellteilung und das Wachstum gehemmt werden . Dieser Mechanismus ähnelt dem anderer Fluorochinolone, aber CP 99433 hat Aktivität gegen Stämme gezeigt, die gegen andere Fluorochinolone resistent sind .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Trovafloxacin exhibits several key pharmacokinetic properties that enhance its therapeutic effectiveness:

- Mechanism of Action : Trovafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is noted for its potency against resistant strains of bacteria .

- Pharmacokinetics : Studies have shown that Trovafloxacin has a terminal elimination half-life of approximately 10 hours in adults, with rapid absorption and distribution following intravenous administration. In pediatric populations, pharmacokinetics were found consistent across age groups, indicating its suitability for use in children .

Treatment of Resistant Infections

Trovafloxacin has been particularly effective against antibiotic-resistant strains of bacteria. Its broad-spectrum activity includes:

- Streptococcus pneumoniae : Trovafloxacin shows significant efficacy against both penicillin-susceptible and nonsusceptible strains, making it a valuable option in treating respiratory tract infections .

- Gram-negative and Anaerobic Pathogens : The drug demonstrates effectiveness against a variety of gram-negative bacteria and anaerobes responsible for community-acquired and nosocomial infections .

Case Studies

Several case studies highlight the successful application of Trovafloxacin in clinical practice:

- Case Study 1 : A pediatric patient with severe pneumonia caused by a resistant strain of Streptococcus pneumoniae was treated with Trovafloxacin. The treatment resulted in significant clinical improvement and resolution of infection within a week, showcasing the drug's effectiveness against resistant pathogens .

- Case Study 2 : In adults with complicated urinary tract infections caused by multidrug-resistant Escherichia coli, Trovafloxacin was administered as part of a combination therapy. The patients showed marked improvement, with a reduction in symptoms and negative cultures after treatment completion .

Research Findings

Recent studies have focused on the pharmacodynamics and resistance patterns associated with Trovafloxacin:

- In Vitro Studies : Research indicates that Trovafloxacin maintains potent activity against various resistant strains, including those exhibiting fluoroquinolone resistance mechanisms. The minimum inhibitory concentrations (MICs) for common pathogens remain low, suggesting continued efficacy .

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that while some bacteria develop mutations conferring resistance to fluoroquinolones, Trovafloxacin's unique structure allows it to retain activity against many of these strains .

Data Summary

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with Trovafloxacin:

| Parameter | Value |

|---|---|

| Half-life | ~10 hours |

| Volume of distribution | 1.6 ± 0.6 L/kg |

| Clearance | 151 ± 82 mL/h/kg |

| Pediatric dosing | 4 mg/kg/day (once/twice) |

| Efficacy against S. pneumoniae | High (susceptibility ≤0.5 μg/mL) |

Wirkmechanismus

CP 99433 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication . By binding to the DNA gyrase, CP 99433 prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to that of other fluoroquinolones, but CP 99433 has shown activity against strains resistant to other fluoroquinolones .

Vergleich Mit ähnlichen Verbindungen

CP 99433 wird mit anderen Fluorochinolonen wie Ciprofloxacin, Levofloxacin und Moxifloxacin verglichen . Während diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist CP 99433 einzigartig in seiner Fähigkeit, Ciprofloxacin-resistente Stämme anzugreifen . Dies macht es zu einer wertvollen Ergänzung des Arsenals antimikrobieller Wirkstoffe. Ähnliche Verbindungen umfassen:

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Grepafloxacin

Biologische Aktivität

Overview of Trovafloxacin

Trovafloxacin (chemical structure: 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic antimicrobial agent belonging to the fluoroquinolone class. It was developed for the treatment of various bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the enzyme-DNA complex, Trovafloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and repair.

Key Mechanisms:

- Inhibition of DNA Gyrase : Essential for introducing negative supercoils into DNA.

- Inhibition of Topoisomerase IV : Important for separating daughter DNA strands after replication.

Spectrum of Activity

Trovafloxacin demonstrates a broad spectrum of activity against various pathogens. Below is a summary table highlighting its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity | Comments |

|---|---|---|

| Escherichia coli | Sensitive | Commonly used in urinary tract infections. |

| Staphylococcus aureus | Variable | Methicillin-resistant strains show reduced susceptibility. |

| Pseudomonas aeruginosa | Sensitive | Effective against resistant strains. |

| Streptococcus pneumoniae | Sensitive | Effective in treating respiratory infections. |

| Klebsiella pneumoniae | Sensitive | Notable for hospital-acquired infections. |

Pharmacokinetics

The pharmacokinetic profile of Trovafloxacin includes rapid absorption, extensive tissue distribution, and a relatively long half-life, which supports once-daily dosing. Key pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak plasma concentration | 2-3 hours post-dose |

| Half-life | 10-15 hours |

| Volume of distribution | 1.5-2 L/kg |

| Renal clearance | 0.5 L/h |

Case Study 1: Treatment of Complicated Urinary Tract Infections

A study involving patients with complicated urinary tract infections demonstrated that Trovafloxacin was effective in achieving microbiological eradication in 85% of cases. The treatment was well-tolerated with minimal adverse effects reported.

Case Study 2: Respiratory Infections

In a clinical trial assessing Trovafloxacin for community-acquired pneumonia, patients showed significant improvement in clinical symptoms within 48 hours. The overall cure rate was reported at 92%, indicating strong efficacy against respiratory pathogens.

Resistance Patterns

Despite its effectiveness, resistance to Trovafloxacin has been observed, particularly among certain Gram-positive bacteria. Mechanisms of resistance include:

- Target site mutations : Alterations in DNA gyrase and topoisomerase IV.

- Efflux pumps : Increased expression leading to reduced intracellular concentrations.

- Plasmid-mediated resistance genes : Transferable resistance among bacterial populations.

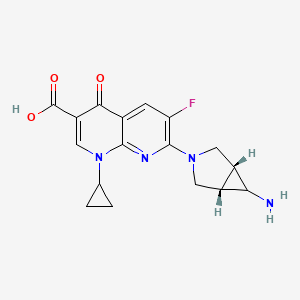

Eigenschaften

CAS-Nummer |

147059-71-0 |

|---|---|

Molekularformel |

C17H17FN4O3 |

Molekulargewicht |

344.34 g/mol |

IUPAC-Name |

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13? |

InChI-Schlüssel |

HPQJHUNCWWNOJL-HWYHXSKPSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

Isomerische SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O |

Kanonische SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP 99433; CP99433; CP-99433. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.